1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one
Overview
Description
1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one is a chemical compound with the molecular formula C12H9ClOS. It is a member of the thiophene family, which is characterized by a five-membered ring containing sulfur. This compound is notable for its unique structure, which includes a chlorophenyl group attached to the thiophene ring. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and thiophene-2-carboxylic acid as the primary starting materials.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the process. Common catalysts include Lewis acids like aluminum chloride.
Synthetic Route: The reaction proceeds through a Friedel-Crafts acylation mechanism, where the thiophene ring undergoes electrophilic substitution to attach the chlorophenyl group.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .
Chemical Reactions Analysis
1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include strong acids or bases, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects
Comparison with Similar Compounds
1-(5-(3-Chlorophenyl)thiophen-2-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-(2-chlorophenyl)thiophen-2-yl)ethan-1-one and 1-(thiophen-2-yl)ethan-1-one share structural similarities but differ in their substituents and chemical properties.
Uniqueness: The presence of the 3-chlorophenyl group in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications
Properties
IUPAC Name |
1-[5-(3-chlorophenyl)thiophen-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClOS/c1-8(14)11-5-6-12(15-11)9-3-2-4-10(13)7-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITFSMXEMRZTFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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